N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine
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Description
Scientific Research Applications
Antipsychotic and Antihypertensive Potential
Research on thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, which share structural similarities with N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine, suggests their potential antipsychotic activity. These compounds, due to their arylpiperazine derivatives, show significant activity in blocking apomorphine stereotypy and possess affinity for serotonin receptors, hinting at a distinct mechanism of action for antipsychotic effects J. New et al., 1989. Additionally, thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with (phenylpiperazinyl)alkyl substitution have been evaluated for their antihypertensive effects, showcasing potent activity as antihypertensive agents R. Russell et al., 1988.
Material Science Applications
In the field of material science, compounds containing the pyridine and triphenylamine groups, such as those structurally related to this compound, have been synthesized and utilized to prepare novel polyimides. These materials exhibit high glass transition temperatures, excellent thermal stability, and unique fluorescent properties upon protonation, indicating potential applications in advanced materials and sensors Kun-Li Wang et al., 2008.
Antidepressant and Antiviral Activities
Derivatives of the mentioned compound have also been explored for their potential antidepressant activities. Specifically, compounds featuring tetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives have demonstrated significant antidepressant effects in preclinical models, without affecting spontaneous activity in mice, suggesting a promising avenue for developing new antidepressant drugs Shiben Wang et al., 2019. Furthermore, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and tested against herpes simplex virus type 1 (HSV-1), revealing antiviral potency and highlighting the versatility of this chemical scaffold in drug discovery A. Bernardino et al., 2004.
Properties
IUPAC Name |
(E)-1-(4-phenylpiperazin-1-yl)-N-(4-thiophen-2-ylpyrimidin-2-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5S/c1-2-5-16(6-3-1)24-12-10-23(11-13-24)15-21-19-20-9-8-17(22-19)18-7-4-14-25-18/h1-9,14-15H,10-13H2/b21-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKRTAWEEGVYHJ-RCCKNPSSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=NC2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=N/C2=NC=CC(=N2)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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